4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune disorders. In
Mécanisme D'action
4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway. By inhibiting BTK, 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of many cancers and autoimmune disorders.
Biochemical and Physiological Effects
4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline is metabolized by the liver and excreted in the urine. In preclinical studies, 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has been well-tolerated, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline is its selectivity for BTK, which reduces the risk of off-target effects. 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has also shown efficacy against several types of cancer and autoimmune disorders, making it a promising candidate for further development. However, one limitation of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline is its relatively low potency compared to other BTK inhibitors, which may limit its effectiveness in some cases.
Orientations Futures
There are several potential future directions for the development of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline. One area of interest is the combination of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Another area of interest is the development of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline for the treatment of other diseases, such as asthma or allergic disorders, which are also mediated by B-cells. Additionally, further research is needed to better understand the mechanism of action of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline and to identify biomarkers that can predict response to treatment.
Méthodes De Synthèse
The synthesis of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline involves several steps, including the reaction of 4-chloro-1-piperazineacetic acid with 2-thiophenemethylamine to form 4-(2-thiophenemethyl)-1-piperazineacetic acid. This intermediate is then reacted with 4-aminoacetophenone to form 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline.
Applications De Recherche Scientifique
4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has been extensively studied for its potential use in the treatment of various cancers and autoimmune disorders. In preclinical studies, 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has shown efficacy against several types of cancer, including lymphoma, leukemia, and multiple myeloma. 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has also shown promise in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
1-[4-[4-(thiophen-2-ylmethylamino)phenyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-14(21)19-8-10-20(11-9-19)16-6-4-15(5-7-16)18-13-17-3-2-12-22-17/h2-7,12,18H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWMIHBIYRODTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.